[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19ClN4O4 and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science and Molecular Interactions
Research into π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole derivatives with similar functionalities, reveals their importance in self-assembly and molecular recognition processes. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, providing insights into the nucleophilic/electrophilic nature of functional groups and their influence on interaction energy (Ahmed et al., 2020).
Medicinal Chemistry and Antimicrobial Activities
Synthesis and evaluation of triazole derivatives for their antimicrobial activities have been extensively studied. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms (Bektaş et al., 2007). This indicates the potential of such compounds in developing new antimicrobial agents.
Biochemical Studies
The role of triazole derivatives in inhibiting enzymes like lipase and α-glucosidase has been explored, suggesting their potential in treating diseases related to these enzymes. Compounds synthesized from related structures have shown significant inhibitory activities, highlighting their potential in drug development and biochemical research (Bekircan et al., 2015).
Molecular Docking and Anticancer Activities
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors shed light on their anti-cancer properties. These studies reveal the tautomeric properties, conformations, and mechanisms behind their anti-cancer activities, suggesting that related compounds could be explored for potential anticancer applications (Karayel, 2021).
Properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)17-7-9-18(29-3)10-8-17)22(28)30-12-19-14(2)31-21(24-19)15-5-4-6-16(23)11-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIOFHKJGMNLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.